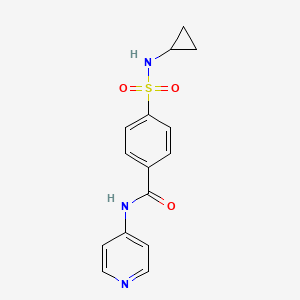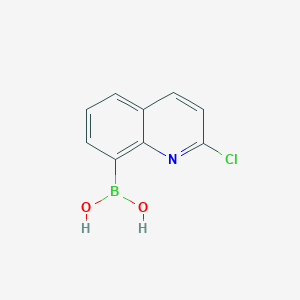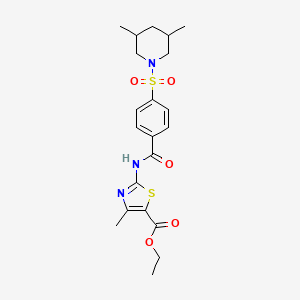![molecular formula C23H24N4O3S B2808720 9-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one CAS No. 1251544-43-0](/img/structure/B2808720.png)
9-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “9-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one” is a complex organic molecule. It has a molecular formula of C23H24N4O3S and a molecular weight of 436.53. The compound was synthesized and characterized using spectroscopic techniques .
Synthesis Analysis
The compound was synthesized and characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311 + + G(d,p) basis set .Molecular Structure Analysis
The geometric parameters and spectroscopic data obtained from the DFT calculations were in high agreement with the experimental results . The HOMO-LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum .Chemical Reactions Analysis
The synthesized structure has low reactivity and a tendency to be stable . The change in the values of calculated thermodynamic properties depending on the temperature change shows that the thermodynamic system of the structure changed .Physical And Chemical Properties Analysis
The compound has very good nonlinear optical properties . The first hyperpolarizability value was calculated to be 25 times (9.27 × 10–30 esu) greater than that of the urea used for comparison .Aplicaciones Científicas De Investigación
Pharmacological Activity
9-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one and its derivatives have been studied for various pharmacological activities. These include:
- Antihypertensive Activity: Some derivatives, like methyl 6-oxo-3,4-dihydro-2H,6H-[1,3]thiazino[2,3-6]quinazoline-2-carboxylate, exhibit antihypertensive properties (Ivachtchenko, Kovalenko, & Drushlyak, 2002).
- Alpha 1-Adrenoceptor Antagonist: Certain quinazoline derivatives, such as 2-benzylthio-3-[2-[4-(2-methoxyphenyl)piperazino]ethyl]-4(3H)-quinazolinone, have shown effective alpha 1-adrenoceptor antagonistic properties and antihypertensive effects (Yen et al., 1996).
- Antitumor and Antiviral Activities: Some quinazoline derivatives have exhibited broad-spectrum antitumor activity and moderate anti-HIV-1 potency (El-Sherbeny, Gineinah, Nasr, & El-Shafeih, 2003).
- Antimicrobial Activity: Quinazoline derivatives have been shown to possess antimicrobial properties, with some compounds demonstrating significant activity against various microorganisms (Gupta & Chaudhary, 2012).
Synthesis and Characterization
The synthesis and characterization of this compound and its derivatives are crucial for exploring its potential applications:
- Synthesis Techniques: Various synthesis techniques, such as copper-catalyzed tandem reactions, have been employed to create novel quinazoline derivatives (Abele, Popelis, & Višnevska, 2012).
- Derivative Formation: The formation of derivatives like thiazolo[2,3-b]benzo[h]quinazolines and thiazino[2,3-b]benzo-[h]quinazolines has been achieved through various chemical reactions, contributing to the diversity of the compound's applications (Gupta & Chaudhary, 2012).
Biological Evaluation
The compound and its derivatives have undergone various biological evaluations to determine their efficacy in different applications:
- Analgesic and Anti-inflammatory Activities: Some derivatives have been investigated for their analgesic and anti-inflammatory activities, showing potential as therapeutic agents (Alagarsamy et al., 2011).
- Antihypertensive Effects: The antihypertensive effects of certain quinazoline derivatives have been evaluated, indicating their potential use in treating hypertension (Russell et al., 1988).
Direcciones Futuras
Propiedades
IUPAC Name |
9-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazolin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-30-18-5-2-4-17(15-18)25-9-11-26(12-10-25)21(28)16-6-7-19-20(14-16)24-23-27(22(19)29)8-3-13-31-23/h2,4-7,14-15H,3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMQJAJBGKBKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N5CCCSC5=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one](/img/structure/B2808638.png)


![7-(4-fluorophenyl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2808645.png)


![N~4~-(1,3-benzodioxol-5-yl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2808650.png)



![3-{[4-Bromo-2-chloro({[(4-methylphenyl)sulfonyl]amino}carbonyl)anilino]methyl}pyridine](/img/structure/B2808657.png)

